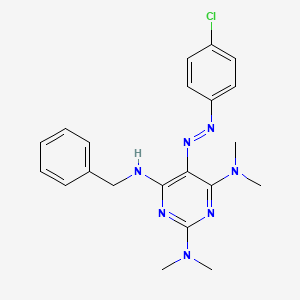
RNA splicing modulator 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RNA splicing modulator 3 is a small molecule that plays a crucial role in the regulation of RNA splicing. RNA splicing is a vital process in eukaryotic cells where non-coding intronic sequences are excised, and coding exonic sequences are ligated to form mature messenger RNA (mRNA). This process is essential for the correct expression of genes and the production of functional proteins. Dysregulation of RNA splicing can lead to various diseases, including cancer and genetic disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of RNA splicing modulator 3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may vary depending on the specific structure of the modulator. Commonly, the synthesis involves the use of organic solvents, catalysts, and reagents such as palladium, copper, and various ligands .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the production process .
Analyse Des Réactions Chimiques
Types of Reactions: RNA splicing modulator 3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. These products may include various oxidized, reduced, or substituted derivatives of the modulator .
Applications De Recherche Scientifique
RNA splicing modulator 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of RNA splicing and to develop new synthetic methodologies.
Biology: Used to investigate the role of RNA splicing in gene expression and cellular function.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases caused by splicing defects, such as spinal muscular atrophy and certain cancers.
Industry: Utilized in the development of new drugs and biotechnological applications
Mécanisme D'action
RNA splicing modulator 3 exerts its effects by binding to specific components of the spliceosome, the macromolecular complex responsible for RNA splicing. This binding alters the conformation of the spliceosome, leading to changes in the splicing of pre-mRNA. The molecular targets of this compound include small nuclear ribonucleoproteins and associated proteins that are essential for spliceosome assembly and function .
Comparaison Avec Des Composés Similaires
- Pladienolides
- Herboxidienes
- Spliceostatins
Conclusion
RNA splicing modulator 3 is a significant compound in the field of RNA biology and therapeutic development. Its ability to modulate RNA splicing makes it a valuable tool for scientific research and a potential candidate for the treatment of various diseases. Continued research into its synthesis, reactions, and applications will further enhance our understanding and utilization of this compound.
Propriétés
Formule moléculaire |
C19H20N6OS |
|---|---|
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
6-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-piperidin-4-ylthieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H20N6OS/c1-11-7-14(23-25-9-12(2)22-18(11)25)16-8-15-17(27-16)19(26)24(10-21-15)13-3-5-20-6-4-13/h7-10,13,20H,3-6H2,1-2H3 |
Clé InChI |
JVVCLZXWCISLFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN2C1=NC(=C2)C)C3=CC4=C(S3)C(=O)N(C=N4)C5CCNCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-4-[5-[2-(2-hydroxyethoxy)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidin-3-yl]benzoic acid](/img/structure/B12397843.png)







![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12397887.png)

![N-[1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12397904.png)


